Imiclopazine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Imiclopazine dihydrochloride involves complex chemical reactions. For instance, N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, which share characteristics with Imiclopazine dihydrochloride, are synthesized through reactions involving 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides and hydrazine hydrate (Kucukoglu et al., 2014). This process demonstrates the complex interplay of various chemical reagents to form the desired compound.
Molecular Structure Analysis
The molecular structure of compounds related to Imiclopazine dihydrochloride, such as chlorpromazine, highlights the importance of specific functional groups and their arrangement for biological activity. Chlorpromazine's structure, with its phenothiazine core, mimics the conformation of dopamine, correlating with its antipsychotic efficacy (Horn & Snyder, 1971). This analysis underscores the significance of molecular conformation in the compound's function.
Chemical Reactions and Properties
Chemical reactions involving Imiclopazine dihydrochloride analogs, such as the synthesis of 2-imino-4H-3,1-benzothiazine from o-aminobenzyl alcohol and thiourea, provide insights into the reactive capabilities of these compounds (Wang Guo-zhong, 2007). The reactivity of these compounds with various reagents underscores their versatile chemical properties, which can be tailored for specific functions.
Physical Properties Analysis
The physical properties of compounds closely related to Imiclopazine dihydrochloride, such as solubility, melting points, and crystalline structure, are crucial for their application and effectiveness. For instance, the synthesis and characterization of compounds like the copper(II) complex with 2-(2-pyridyl)iminotetrahydro-1,3-thiazine hydrochloride reveal detailed information about their crystalline structure and physical properties, which are essential for understanding their behavior in biological systems (Bernalte-García et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of action, are fundamental aspects of Imiclopazine dihydrochloride's analysis. Studies on related compounds, like the formation and chlorination of phenoxazine, provide insight into potential pathways for modifying and understanding the chemical behavior of Imiclopazine dihydrochloride and its analogs (Altarawneh & Dlugogorski, 2015).
Scientific Research Applications
Immunologic Surveillance in Chemically Induced Carcinoma
Imiclopazine dihydrochloride, in the form of 1,2-dimethylhydrazine dihydrochloride, has been utilized in studies exploring immunologic surveillance against cancer. A rat model demonstrated that a properly functioning immune system can effectively suppress the growth of nascent tumors. This model supported the concept that immunologic surveillance against neoplasia is dependent on the thymus cell system (Bansal, Mark, Bansal, & Rhoads, 1978).
Neuropharmacological Studies
Imiclopazine dihydrochloride, through its derivative compounds, has been instrumental in neuropharmacological research. Studies have examined the effects of various psychotropic drugs, such as tricyclic antidepressants and monoamine oxidase inhibitors, on beta-adrenergic receptor binding sites in the rat brain. These investigations have provided insights into the mechanisms of action of these drugs (Sellinger-Barnette, Mendels, & Frazer, 1980).
Experimental Models in Depression Research
The compound has also been used in the development of new animal models for studying depression. These models have helped in the identification and evaluation of potential antidepressant treatments (Porsolt, Pichon, & Jalfre, 1977).
Exploring Antipsychotic Treatments
In the field of psychopharmacology, imiclopazine dihydrochloride and its related compounds have been used to study the differential effects of typical and atypical antipsychotic drugs on the activity of midbrain dopaminergic neurons. These studies have contributed to our understanding of the action mechanisms and side effects of various antipsychotic drugs (Chiodo & Bunney, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS.2ClH/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31;;/h2-3,5-8,19H,4,9-18H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSBKOXETNYGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34Cl3N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7224-08-0 (Parent) | |
Record name | Imiclopazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
559.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imiclopazine dihydrochloride | |
CAS RN |
7414-95-1 | |
Record name | Imiclopazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMICLOPAZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8F5N05QB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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